2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile
CAS No.: 214330-88-8
Cat. No.: VC3819570
Molecular Formula: C11H7ClN2S2
Molecular Weight: 266.8 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile - 214330-88-8](/images/structure/VC3819570.png)
Specification
CAS No. | 214330-88-8 |
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Molecular Formula | C11H7ClN2S2 |
Molecular Weight | 266.8 g/mol |
IUPAC Name | 2-[(4-chlorophenyl)sulfanyl-methylsulfanylmethylidene]propanedinitrile |
Standard InChI | InChI=1S/C11H7ClN2S2/c1-15-11(8(6-13)7-14)16-10-4-2-9(12)3-5-10/h2-5H,1H3 |
Standard InChI Key | XJBXLNWHSSYYJK-UHFFFAOYSA-N |
SMILES | CSC(=C(C#N)C#N)SC1=CC=C(C=C1)Cl |
Canonical SMILES | CSC(=C(C#N)C#N)SC1=CC=C(C=C1)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Bonding
The molecule consists of a central methylene group bonded to two nitrile moieties (-C≡N) and two sulfur-containing substituents: a 4-chlorophenylthio (-S-C6H4-Cl) group and a methylthio (-S-CH3) group. This arrangement creates a conjugated system where the electron-withdrawing nitriles and sulfur atoms influence charge distribution and reactivity .
Molecular formula:
Calculated molecular weight: 283.79 g/mol
Key structural features:
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Planar α,β-unsaturated dinitrile backbone enabling π-conjugation
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Steric hindrance from the 4-chlorophenyl group
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Polarizable sulfur atoms contributing to nucleophilic/electrophilic duality
Spectroscopic Signatures
While experimental NMR/IR data for this compound is unavailable, analog studies suggest:
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¹H NMR:
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¹³C NMR:
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IR:
Synthetic Methodologies
Precursor-Based Approaches
The synthesis likely follows a modified Knoevenagel condensation pathway, analogous to methods used for related thiomethylene malononitriles :
Reaction Scheme:
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Formation of benzylidene malononitrile intermediate:
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Methylthio incorporation:
Optimized conditions (extrapolated from ):
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Solvent: Diglyme or DMF
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Temperature: 50–120°C
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Catalysis: Potassium tert-butoxide or phase-transfer agents
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Reaction time: 2–24 hours
Yield optimization factors:
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Stoichiometric control of thiol reactants
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Prevention of polysubstitution through steric protection
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Inert atmosphere to avoid oxidation side reactions
Purification Challenges
Key considerations from analogous syntheses:
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Column chromatography: Silica gel with hexane/ethyl acetate (9:1 → 7:3)
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Recrystallization: Ethanol/water mixtures at 4°C
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Purity verification:
Reactivity and Functional Transformations
Nucleophilic Attack Pathways
The electron-deficient dinitrile system enables diverse reactivity:
Reaction Type | Conditions | Products |
---|---|---|
Cycloaddition | Thermal/light activation | Pyridine/pyrazine derivatives |
Thioether oxidation | mCPBA/H2O2 | Sulfoxide/sulfone analogs |
Nitrile hydrolysis | Conc. H2SO4/H2O | Amides/carboxylic acids |
Mechanistic highlights:
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Michael addition favored at the β-carbon due to nitrile conjugation
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Sulfur lone pairs participate in stabilizing transition states during cyclization
Coordination Chemistry
The compound's sulfur and nitrile groups make it a potential ligand for transition metals:
Documented complexes (from analogous systems ):
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Fe(II) spin-crossover complexes with N,S-coordination
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Cu(I) clusters exhibiting luminescent properties
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Pd(II) catalysts for cross-coupling reactions
Stoichiometric considerations:
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Bidentate binding via sulfur and nitrile (κ²-S,N)
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Steric effects from 4-chlorophenyl group limiting coordination geometry
Property | Target Compound | 2-(4-TFMBM)* | K(tcnsme)** |
---|---|---|---|
Thermal Stability (°C) | 180–200 | 160–175 | >250 |
Solubility (mg/mL) | |||
- DCM | 35 | 42 | 8 |
- EtOH | 12 | 18 | <1 |
HOMO-LUMO gap (eV) | 3.1 | 2.9 | 3.4 |
*2-(4-Trifluorobenzylidene)-malononitrile
**Potassium [1,1,3,3-tetracyano-2-thiomethylpropenide]
Biochemical Interactions
While direct studies are lacking, structural analogs exhibit:
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Antimicrobial activity against Gram-positive pathogens
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Apoptosis induction in cancer cell lines
Hypothesized modes of action:
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Thioether-mediated glutathione depletion
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Nitrile groups acting as hydrogen bond acceptors in enzyme active sites
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